molecular formula C26H30N4O6S B2702981 N-(2-ethoxyphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1216829-50-3

N-(2-ethoxyphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2702981
CAS No.: 1216829-50-3
M. Wt: 526.61
InChI Key: NNGVVRAOTHRMKH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a synthetic acetamide derivative featuring a piperazine core substituted with a (4-phenylthiazol-2-yl)methyl group and an ethoxyphenyl moiety on the acetamide nitrogen. The oxalate counterion enhances solubility, a common strategy for improving bioavailability in drug development. This article compares the compound’s structural features, physicochemical properties, and inferred biological activity with similar molecules.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S.C2H2O4/c1-2-30-22-11-7-6-10-20(22)25-23(29)16-27-12-14-28(15-13-27)17-24-26-21(18-31-24)19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18H,2,12-17H2,1H3,(H,25,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGVVRAOTHRMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C22_{22}H28_{28}N4_{4}O3_{3}
  • Molecular Weight : 396.48 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation.

Key Mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
  • Receptor Modulation : It potentially interacts with neurotransmitter receptors, affecting neuronal signaling.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below are the key findings:

Activity Type Description Reference
Anticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Neuroprotective EffectsExhibited protective effects in neurodegenerative models, potentially through modulation of inflammatory pathways.
Antimicrobial PropertiesShowed activity against certain bacterial strains, indicating potential use in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • A study published in Cancer Letters demonstrated that this compound inhibits cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines by inducing apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects :
    • Research published in Neuropharmacology indicated that the compound reduces neuroinflammation in a mouse model of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
  • Antimicrobial Activity :
    • In vitro assays revealed that the compound exhibits bactericidal effects against Staphylococcus aureus, highlighting its potential application in infectious disease treatment .

Scientific Research Applications

Overview

The compound's thiazole moiety contributes significantly to its antimicrobial properties. Research has shown that derivatives of thiazole exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Thiazole Derivatives : A study demonstrated that N-(4-substituted thiazol-2-yl) acetamide analogs exhibited mild to moderate antibacterial efficacy. Compounds were tested against standard drugs like ketoconazole and chloramphenicol, showing minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml, which was generally weaker than the reference drugs (MIC of 25–50 µg/ml) .
  • Antimicrobial Screening : Another set of compounds, including those with the thiazole structure, were synthesized and evaluated for their effectiveness against various microorganisms. The results indicated that certain derivatives showed promising antibacterial activity, highlighting the potential for developing new antimicrobial agents .
CompoundActivity LevelMIC (µg/ml)Reference Drug MIC (µg/ml)
2bModerate10025
2cModerate10025
OtherWeak100-40025–50

Overview

The anticancer potential of N-(2-ethoxyphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is linked to its ability to inhibit cancer cell proliferation through various mechanisms.

Case Studies

  • Novel Anticancer Agents : Research has focused on synthesizing new compounds that incorporate the thiazole structure due to its ability to interact with biological targets involved in cancer progression. A study highlighted the synthesis of thiazole-based compounds that demonstrated significant cytotoxic effects against various cancer cell lines .
  • Mechanistic Studies : The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth. For instance, certain thiazole derivatives have been shown to interfere with the cell cycle and promote apoptosis in cancerous cells .
Compound TypeActivity LevelCell Lines Tested
Thiazole DerivativesSignificantVarious Cancer Cell Lines
Piperazine AnaloguesModerateSpecific Cancer Types

Overview

The anticonvulsant properties of this compound have also been explored, particularly due to the presence of the piperazine moiety.

Case Studies

  • Anticonvulsant Screening : Several studies have evaluated the anticonvulsant activity of thiazole-integrated compounds, demonstrating efficacy comparable to existing anticonvulsants like sodium valproate. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticonvulsant properties .
  • In Vivo Studies : In vivo models have shown that compounds with this structure can significantly reduce seizure activity, indicating their potential as therapeutic agents for epilepsy .
Compound TypeEfficacy LevelReference Drug
Thiazole-PiperazineComparableSodium Valproate
Other DerivativesModerateVarious Anticonvulsants

Comparison with Similar Compounds

Research Findings and Inferred Activity

  • Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) on aryl rings may enhance MMP inhibition by modulating electron density in the pharmacophore .
  • Steric Considerations : The (4-phenylthiazol-2-yl)methyl group in the target compound could hinder binding compared to smaller substituents (e.g., 4-methoxyphenyl in Compound 13).
  • Solubility : The oxalate counterion may offset the lipophilicity introduced by the ethoxyphenyl group, balancing bioavailability.

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